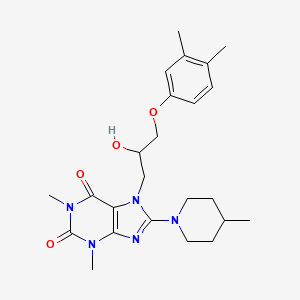
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” is a chemical compound. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Isoxazoles have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The compound “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” could potentially be used in the field of drug discovery due to the presence of the isoxazole ring .
Anticancer Research
Isoxazole derivatives have shown potential as anticancer agents . For instance, certain isoxazole derivatives have been tested against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
Antifungal Applications
Some isoxazole derivatives have demonstrated high antifungal activity against Botrytis cinerea, a plant pathogen that causes grey mold .
Anti-Inflammatory Research
Isoxazole derivatives have also been studied for their anti-inflammatory properties . This suggests that “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” could potentially be used in the development of new anti-inflammatory drugs.
Antiviral Research
Isoxazole derivatives have been explored for their antiviral properties . This suggests potential applications of “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” in antiviral research.
Antidepressant Research
Isoxazole derivatives have shown potential as antidepressants . This suggests that “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” could be used in the development of new antidepressant drugs.
Immunosuppressant Research
Isoxazole derivatives have been studied for their immunosuppressant properties . This suggests potential applications of “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” in immunosuppressant research.
Analgesic Research
Isoxazole derivatives have also been studied for their analgesic (pain-relieving) properties . This suggests that “4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide” could potentially be used in the development of new analgesic drugs.
Future Directions
properties
IUPAC Name |
4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOBUXKRVRCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)







![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

